2'-isobutyl-N-isopropyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-Isobutyl-N-isopropyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-isobutyl-N-isopropyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the isobutyl and isopropyl groups. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.
Chemical Reactions Analysis
Types of Reactions
2’-Isobutyl-N-isopropyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its spirocyclic structure could be useful in the development of new materials with specific mechanical or electronic properties.
Biological Studies: The compound could be used as a probe to study biological processes or as a starting point for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 2’-isobutyl-N-isopropyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure could allow for unique interactions with these targets, potentially leading to novel therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic isoquinolines and related structures. Examples include:
- 2’-Isobutyl-1’-oxo-1’,4’-dihydro-2’h-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxylic acid .
- ETHYL 2-IMINO-1-ISOBUTYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2’,3’-D]PYRIMIDINE-3-CARBOXYLATE .
Uniqueness
What sets 2’-isobutyl-N-isopropyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further study and application.
Properties
Molecular Formula |
C21H30N2O2 |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C21H30N2O2/c1-14(2)13-23-20(25)17-10-6-5-9-16(17)18(19(24)22-15(3)4)21(23)11-7-8-12-21/h5-6,9-10,14-15,18H,7-8,11-13H2,1-4H3,(H,22,24) |
InChI Key |
PCMWOVRQCAADPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC(C)C |
Origin of Product |
United States |
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